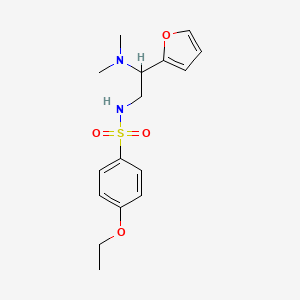

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-ethoxybenzenesulfonamide

Description

N-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-4-ethoxybenzenesulfonamide is a sulfonamide derivative characterized by a dimethylaminoethyl-furan moiety and a 4-ethoxybenzenesulfonamide group. This compound’s structural complexity arises from the integration of a heterocyclic furan ring, a tertiary amine (dimethylamino group), and a sulfonamide pharmacophore. Such features are common in bioactive molecules, particularly those targeting enzymes or receptors where hydrogen bonding and hydrophobic interactions are critical.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-4-21-13-7-9-14(10-8-13)23(19,20)17-12-15(18(2)3)16-6-5-11-22-16/h5-11,15,17H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJJUSGGLKNTJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-ethoxybenzenesulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C16H22N2O3S

- Molecular Weight : 334.42 g/mol

- CAS Number : 73851-70-4

This compound features a furan ring, a dimethylamino group, and a sulfonamide moiety, contributing to its biological properties.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, particularly those involved in folate synthesis. This can lead to antibacterial effects by disrupting bacterial growth.

- Antimicrobial Activity : Preliminary studies suggest that this compound may have broad-spectrum antimicrobial properties. It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : Some studies suggest that the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by researchers at the National Institutes of Health demonstrated that this compound exhibited strong inhibitory activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting a promising alternative for treating resistant infections .

- In Vivo Studies : In animal models, this compound showed significant reduction in inflammation markers following induced inflammatory responses. This suggests potential applications in treating chronic inflammatory diseases .

- Mechanistic Insights : Further mechanistic studies revealed that the compound interacts with specific protein targets involved in metabolic pathways, leading to altered cellular responses in cancer cell lines. This highlights its potential as an anticancer agent .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Research Findings and Limitations

- Reactivity of Dimethylamino Groups: highlights that ethyl 4-(dimethylamino) benzoate exhibits higher reactivity than 2-(dimethylamino) ethyl methacrylate, suggesting the target compound’s dimethylaminoethyl group may enhance catalytic or binding interactions .

- Stability Concerns : Ranitidine-related compounds degrade under acidic conditions due to nitroacetamide lability. The target compound’s ethoxy-sulfonamide group likely improves stability but requires empirical validation .

- Synthetic Challenges: Similar to ’s silica gel chromatography requirements, purifying the target compound may demand advanced techniques due to its polar-nonpolar hybrid structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.